![molecular formula C18H17N3O5S B3918131 N-({5-[2-(2-furoyl)carbonohydrazonoyl]-2-furyl}methyl)-4-methylbenzenesulfonamide](/img/structure/B3918131.png)
N-({5-[2-(2-furoyl)carbonohydrazonoyl]-2-furyl}methyl)-4-methylbenzenesulfonamide
概要
説明
The compound “N-({5-[2-(2-furoyl)carbonohydrazonoyl]-2-furyl}methyl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups including a furoyl group, a carbonohydrazonoyl group, a methyl group, and a benzenesulfonamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired final structure and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could have a complex three-dimensional structure .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the furoyl group could potentially undergo reactions typical of carbonyl compounds, while the benzenesulfonamide group could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antifungal Activity
The compound has been studied for its potential as an antifungal agent. Derivatives of this compound have shown superior effects over commercial antifungal agents in certain cases. This suggests its utility in developing new antifungal therapies, especially for agricultural applications where fungal infections can devastate crops .
Antitumor Activity
Research indicates that some derivatives of this compound exhibit significant anticancer activity. They have been tested against various cancer cell lines, including human promyelocytic leukemia (HL-60), human hepatocellular carcinoma (Bel-7402), human gastric carcinoma (BGC-823), and human nasopharyngeal carcinoma (KB). The results suggest that these compounds could be promising candidates for anticancer drug development .
Chitin Synthesis Inhibition
The compound has been used to design novel chitin synthesis inhibitors (CSIs). These are important because chitin is a major structural component in the exoskeletons of insects, as well as in the cell walls of fungi and protozoa. By inhibiting chitin synthesis, these compounds could serve as effective pesticides .
Glycosylhydrazide Synthesis
The compound is involved in the synthesis of glycosylhydrazides. These are important in the field of carbohydrate chemistry, where they can be used for biotin labeling, formation of glycoarrays, and in glycomics for the structural and functional analysis of glycans .
Tautomerism Studies
The compound’s derivatives have been used to study tautomerism, which is the ability of a chemical compound to exist in two (or more) interconvertible forms that differ notably in the position of a proton. The tautomerism of these compounds has been analyzed by 1H NMR spectroscopy, providing insights into their chemical behavior in different environments .
Bioactive Compound Development
The introduction of pharmacophores into sugar templates that possess dense stereochemical information, such as those derived from this compound, is an excellent strategy for the development of bioactive compounds. These compounds have rich structural diversity and can lead to the discovery of new drugs with varied biological activities .
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive, it could be hazardous to handle. Additionally, if it is intended for use as a drug, its safety would be evaluated through preclinical and clinical testing .
将来の方向性
特性
IUPAC Name |
N-[(E)-[5-[[(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-13-4-8-16(9-5-13)27(23,24)20-12-15-7-6-14(26-15)11-19-21-18(22)17-3-2-10-25-17/h2-11,20H,12H2,1H3,(H,21,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOFEFGPYMDOKO-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C=NNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)/C=N/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3918054.png)
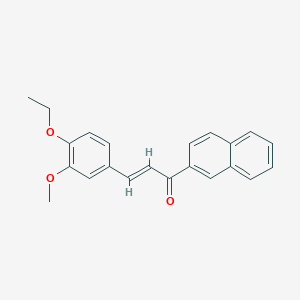
![4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B3918078.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3918099.png)
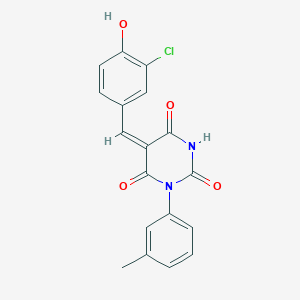
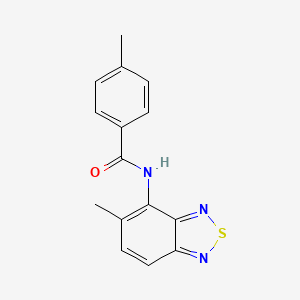
![isopropyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918129.png)
![1-(2-fluorobenzyl)-3-{2-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-oxoethyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3918134.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3918141.png)
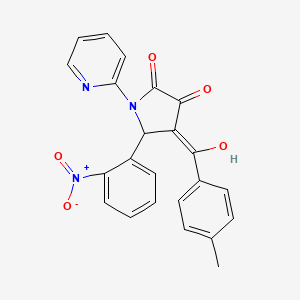
![6-(3,4-dimethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918155.png)
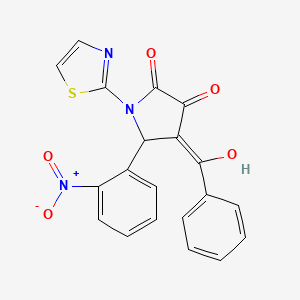
![N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3918164.png)
![4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918176.png)